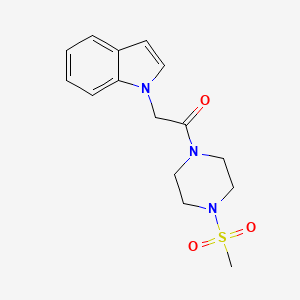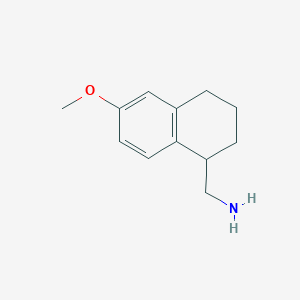
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a derivative of tetrahydronaphthalene with a methoxy group at the 6th position and an amine group attached to the 1st carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the following steps:
Starting Material: : The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene as the starting material.
Nitration: : The starting material undergoes nitration to introduce a nitro group at the desired position.
Reduction: : The nitro group is then reduced to an amine group using reducing agents such as tin (II) chloride or iron and hydrochloric acid .
Purification: : The final product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to convert functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Oxidation: : Common oxidizing agents include chromium trioxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: : The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
類似化合物との比較
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine: can be compared with other similar compounds, such as 6-methoxy-1,2,3,4-tetrahydronaphthalene and 1-methoxy-2,3,4,5-tetrahydronaphthalene . These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.
List of Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene
1-Methoxy-2,3,4,5-tetrahydronaphthalene
2-Methoxy-1,2,3,4-tetrahydronaphthalene
特性
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h5-7,10H,2-4,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCAWOYQXQCEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
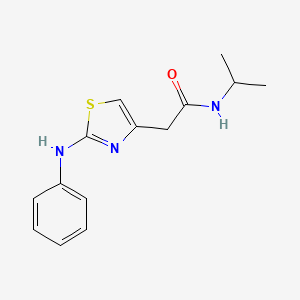
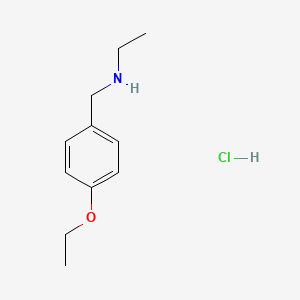
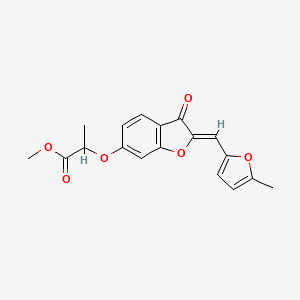
![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)
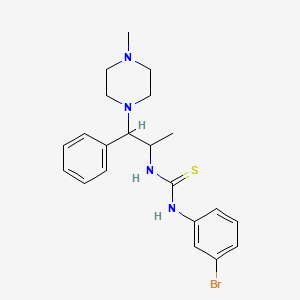
![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2933246.png)
![N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2933247.png)
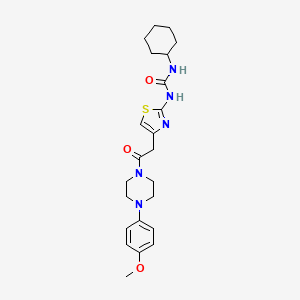
![N-(2-chlorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2933252.png)
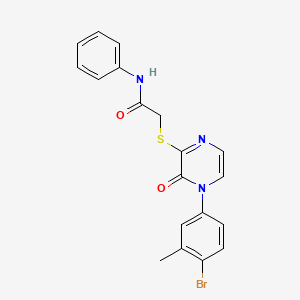
![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride](/img/structure/B2933255.png)
